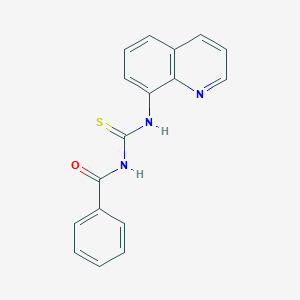

N-benzoyl-N'-(8-quinolinyl)thiourea

Descripción general

Descripción

N-benzoyl-N'-(8-quinolinyl)thiourea, also known as BQTU, is an organic compound with a variety of applications in the scientific research field. It is a white crystalline solid with a melting point of 181-183°C and a molecular weight of 258.3 g/mol. BQTU has been used in a wide range of studies, from biochemistry to pharmacology. It is an important tool for the investigation of biochemical and physiological processes, and has been used in a variety of laboratory experiments.

Aplicaciones Científicas De Investigación

Antibacterial Activity

N-benzoyl-N’-(8-quinolinyl)thiourea derivatives have been synthesized and evaluated for their antibacterial potential. In particular, they were tested against both gram-positive (Micrococcus luteus and Bacillus cereus) and gram-negative (Pseudomonas aeruginosa and Escherichia coli) bacteria using the agar well diffusion method . These findings highlight the compound’s potential as an antimicrobial agent.

Anticancer Properties

Thiourea derivatives, including those with heterocyclic cores, have demonstrated significant anticancer activity against various cancer types, such as prostate, lung, breast, and liver cancer . N-benzoyl-N’-(8-quinolinyl)thiourea could be explored further as a potential candidate for cancer therapy.

Fungicidal Applications

Thioureas have attracted attention as fungicides, and some derivatives exhibit potent antifungal activity . Investigating the efficacy of N-benzoyl-N’-(8-quinolinyl)thiourea against fungal pathogens could provide valuable insights.

Metal Coordination and Analytical Chemistry

Schiff bases, which contain donor atoms, find applications in metal coordination and analytical chemistry . Considering the presence of nitrogen and sulfur atoms in N-benzoyl-N’-(8-quinolinyl)thiourea, it may serve as a ligand for metal complexes or analytical reagents.

Biological Activities Beyond Antibacterial Effects

Thiourea derivatives exhibit diverse biological activities, including anticonvulsant, antitumor, insecticidal, anti-inflammatory, and antidepressant properties . Exploring these aspects could reveal additional applications for this compound.

Protein Denaturation and Micelle Formation

Certain thioureas, including those with heterocyclic cores, can inhibit micelle formation and denature proteins . Investigating N-benzoyl-N’-(8-quinolinyl)thiourea’s effects on protein structures and micelle behavior could be intriguing.

Mecanismo De Acción

Mode of Action

This reaction is promoted by benzoyl peroxide (BPO) and results in the generation of 5-acetonated/acetonitriled N-(quinolin-8-yl)amides .

Biochemical Pathways

The compound’s ability to undergo CDC reactions suggests that it may interact with biochemical pathways involving acetone/acetonitrile

Propiedades

IUPAC Name |

N-(quinolin-8-ylcarbamothioyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3OS/c21-16(13-6-2-1-3-7-13)20-17(22)19-14-10-4-8-12-9-5-11-18-15(12)14/h1-11H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPYKJTUVPPZYJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393731 | |

| Record name | N-benzoyl-N'-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzoyl-N'-(8-quinolinyl)thiourea | |

CAS RN |

130818-06-3 | |

| Record name | N-benzoyl-N'-(8-quinolinyl)thiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

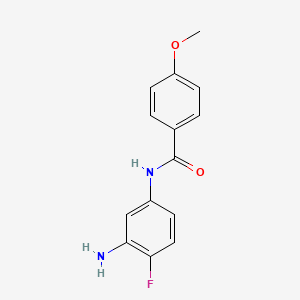

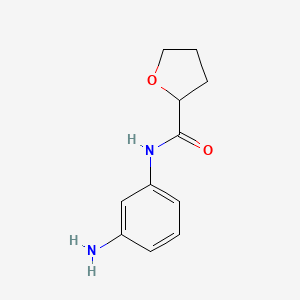

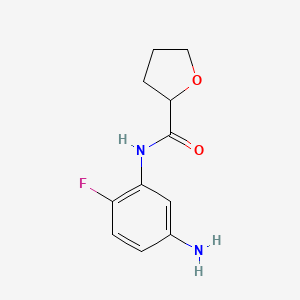

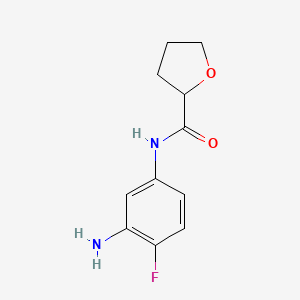

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Nitro-4-{[3-(trifluoromethyl)phenyl]-sulfanyl}benzenecarbaldehyde](/img/structure/B3023222.png)

![3-Nitro-4-[3-(trifluoromethyl)phenoxy]benzaldehyde](/img/structure/B3023223.png)

![N-Methyl-4-{[5-(trifluoromethyl)-2-pyridinyl]-oxy}benzenesulfonamide](/img/structure/B3023226.png)